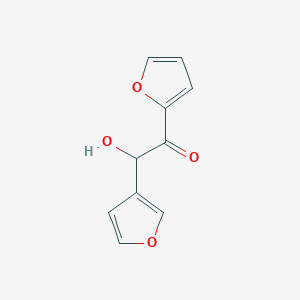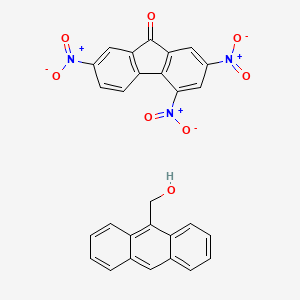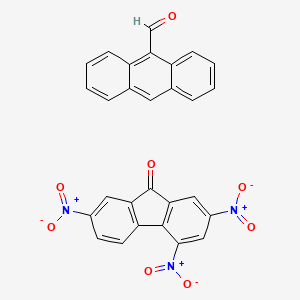
1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone
Overview
Description
1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone, also known as furfurylidenacetone, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the furan family and is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone is not yet fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone has a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been studied for its potential anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone has several advantages as a reagent in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and application of 1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of 1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone as a precursor for the synthesis of novel organic compounds with unique properties.
Scientific Research Applications
1-(2-furyl)-2-(3-furyl)-2-hydroxyethanone has found numerous applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds such as chalcones, flavones, and flavonoids. Additionally, this compound has been studied for its potential anti-inflammatory, anti-cancer, and antioxidant properties.
properties
IUPAC Name |
1-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(7-3-5-13-6-7)10(12)8-2-1-4-14-8/h1-6,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKXDNSZSLWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(2H,6H)-diylidenedimalononitrile](/img/structure/B3823947.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![N-[2'-oxo-1,1'-bi(cyclohexyl)-1-yl]acetamide](/img/structure/B3823971.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![5-{2-[(3,5-di-tert-butyl-4-fluorophenyl)thio]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
![3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid](/img/structure/B3823986.png)




![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3824063.png)